Imidazo[1,2-b]pyridazine, 6-(methylthio)- Imidazo[1,2-b]pyridazine, 6-(methylthio)-
Brand Name: Vulcanchem
CAS No.: 61582-31-8
VCID: VC17314048
InChI: InChI=1S/C7H7N3S/c1-11-7-3-2-6-8-4-5-10(6)9-7/h2-5H,1H3
SMILES:
Molecular Formula: C7H7N3S
Molecular Weight: 165.22 g/mol

Imidazo[1,2-b]pyridazine, 6-(methylthio)-

CAS No.: 61582-31-8

Cat. No.: VC17314048

Molecular Formula: C7H7N3S

Molecular Weight: 165.22 g/mol

* For research use only. Not for human or veterinary use.

Imidazo[1,2-b]pyridazine, 6-(methylthio)- - 61582-31-8

Specification

CAS No. 61582-31-8
Molecular Formula C7H7N3S
Molecular Weight 165.22 g/mol
IUPAC Name 6-methylsulfanylimidazo[1,2-b]pyridazine
Standard InChI InChI=1S/C7H7N3S/c1-11-7-3-2-6-8-4-5-10(6)9-7/h2-5H,1H3
Standard InChI Key CZGWXLAINFJURY-UHFFFAOYSA-N
Canonical SMILES CSC1=NN2C=CN=C2C=C1

Introduction

Synthetic Methodologies

General Synthesis of Imidazo[1,2-b]pyridazine Derivatives

The synthesis of imidazo[1,2-b]pyridazine, 6-(methylthio)-, follows a two-step strategy involving (1) preparation of halogenated pyridazine precursors and (2) cyclocondensation with α-bromoketones .

Step 1: Synthesis of 3-Amino-6-halopyridazines

3-Amino-6-chloropyridazine (20) and 3-amino-6-fluoropyridazine (21) are synthesized by treating 3,6-dihalopyridazines with aqueous ammonia at 130°C . For iodine-substituted analogs, 3-amino-6-iodopyridazine is obtained via halogen exchange using 57% hydroiodic acid, yielding 81% product .

Step 2: Cyclocondensation with α-Bromoketones

The bicyclic core is formed by reacting 3-amino-6-halopyridazines with α-bromoketones under mild basic conditions (e.g., NaHCO₃) . For example, 4′-dimethylaminoacetophenone-derived α-bromoketone (1) reacts with 3-amino-6-chloropyridazine (20) to yield 2-(4′-dimethylaminophenyl)-6-chloroimidazo[1,2-b]pyridazine (2b) . Subsequent nucleophilic displacement of the 6-chloro group with methylthiolate introduces the methylthio substituent, yielding the target compound .

Key Reaction:

3-Amino-6-chloropyridazine+α-BromoketoneNaHCO36-Chloroimidazo[1,2-b]pyridazineCH3SNa6-(Methylthio)imidazo[1,2-b]pyridazine\text{3-Amino-6-chloropyridazine} + \alpha\text{-Bromoketone} \xrightarrow{\text{NaHCO}_3} \text{6-Chloroimidazo[1,2-b]pyridazine} \xrightarrow{\text{CH}_3\text{SNa}} \text{6-(Methylthio)imidazo[1,2-b]pyridazine}

Optimization and Challenges

Structure-Activity Relationship (SAR) Studies

Role of the 6-Substituent

Systematic SAR studies reveal that the 6-methylthio group significantly enhances Aβ binding affinity compared to other substituents .

6-SubstituentK i (nM)logP
-SCH₃11.03.50
-OCH₃45.22.89
-Cl89.33.12
-F112.42.67

Data adapted from .

The methylthio group’s superior performance is attributed to its moderate lipophilicity (logP = 3.50), which balances blood-brain barrier penetration and nonspecific binding . Oxygen-based analogs (e.g., -OCH₃) exhibit reduced affinity due to lower hydrophobicity, while bulkier groups (e.g., -I) increase steric hindrance .

Impact of the 2-Aryl Group

The 4-dimethylaminophenyl group at C-2 is indispensable for high-affinity binding. Replacement with pyridinyl or thiophenyl rings reduces affinity by >10-fold, underscoring the importance of aromatic π-system geometry .

Tertiary vs. Secondary Amines

Tertiary amines (e.g., -N(CH₃)₂) at the 4′-position of the aryl group exhibit higher affinity than secondary (-NHCH₃) or primary (-NH₂) amines . This trend aligns with observations in IMPY analogs, where tertiary amines enhance hydrophobic interactions with Aβ plaques .

In Vitro and Preclinical Evaluation

Binding Affinity for Aβ Plaques

Imidazo[1,2-b]pyridazine, 6-(methylthio)-, demonstrates a K i of 11.0 nM in competitive binding assays with [³H]BTA-1, rivaling PIB ( K i = 11.0 nM) and IMPY ( K i = 9.0 nM) . Its selectivity for Aβ over tau or α-synuclein aggregates remains under investigation.

LogP and Pharmacokinetic Profile

With a calculated logP of 3.50, the compound exhibits optimal lipophilicity for CNS penetration, outperforming IMPY (logP = 4.91), which may suffer from higher nonspecific binding .

Therapeutic and Diagnostic Applications

Alzheimer’s Disease Imaging

The compound’s high affinity and selectivity position it as a next-generation PET tracer for early Alzheimer’s diagnosis . Comparative studies with PIB suggest equivalent diagnostic accuracy but improved pharmacokinetics .

Beyond Neurodegeneration

While current research focuses on Aβ imaging, the imidazo[1,2-b]pyridazine scaffold has shown promise in oncology (e.g., kinase inhibition) and infectious diseases . Structural analogs of 6-(methylthio)-imidazo[1,2-b]pyridazine are being explored for antibacterial activity, though results remain preliminary .

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